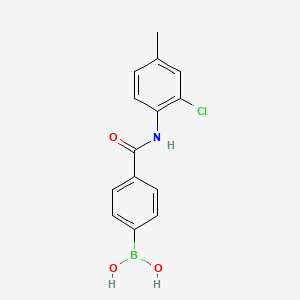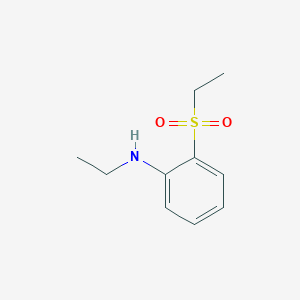
2-(ethanesulfonyl)-N-ethylaniline
説明
2-(Ethanesulfonyl)-N-ethylaniline (2-ESA) is a novel compound with promising applications in the fields of synthetic organic chemistry and biochemistry. It is a versatile compound that can be used as a reactant, intermediate, or catalyst in a variety of chemical reactions. 2-ESA is a member of the sulfonamides family and is used in various scientific research applications due to its unique properties.
科学的研究の応用
Scientific Research Applications of 2-(Ehanesulfonyl)-N-Ethylaniline
Synthesis and Thermolysis in Organic Chemistry
The synthesis and thermal behavior of compounds related to 2-(ethanesulfonyl)-N-ethylaniline have been explored in organic chemistry. For instance, studies have focused on the synthesis and thermolysis of compounds like 2-(phenylthio)ethanesulfonyl chloride, which shares structural similarities with 2-(ethanesulfonyl)-N-ethylaniline. These studies contribute to understanding the reaction mechanisms and stability of such compounds under different conditions (King & Khemani, 1985).Biochemistry and Enzyme Systems
Research in biochemistry has utilized analogs of 2-(ethanesulfonyl)-N-ethylaniline. For example, studies on the preparation of coenzyme M analogs and their activity in enzyme systems in Methanobacterium have been conducted. These studies enhance the understanding of biochemical pathways and enzyme functions (Gunsalus, Romesser, & Wolfe, 1978).Polymer Science and Materials Engineering
In the field of polymer science, compounds structurally related to 2-(ethanesulfonyl)-N-ethylaniline have been synthesized and studied for their potential applications in materials engineering. Research on polymers such as poly(2-ethylaniline) complexes with poly(styrenesulfonic acid) highlights the potential of these compounds in developing new materials with specific electrical and physical properties (Lin & Yang, 2005).Environmental Science and Photocatalysis
Studies in environmental science have investigated the photocatalytic oxidation of related compounds like 2-chloroethyl ethyl sulfide over TiO2. This research is significant for understanding the degradation and transformation of environmental pollutants under photocatalytic conditions (Martyanov & Klabunde, 2003).Chemical Synthesis and Reaction Mechanisms
In chemical synthesis, studies have explored the reactivity and synthesis mechanisms of compounds like laquinimod, which involves a reaction with N-ethylaniline. Understanding these mechanisms is crucial for the development of new pharmaceuticals and organic compounds (Jansson et al., 2006).
作用機序
Mode of Action
The mode of action of 2-(ethanesulfonyl)-N-ethylaniline is not well-understood. It’s possible that this compound interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The resulting changes could involve alterations in the conformation or activity of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-(ethanesulfonyl)-N-ethylaniline are currently unknown. Given its chemical structure, it might be involved in reactions related to the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(ethanesulfonyl)-N-ethylaniline are not well-studied. Factors such as solubility, stability, and molecular size could influence its bioavailability. For instance, its absorption could be influenced by its solubility in biological fluids, while its distribution could be affected by its ability to cross cell membranes .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, from signal transduction to metabolic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(ethanesulfonyl)-N-ethylaniline. Factors such as temperature, pH, and the presence of other molecules could affect its stability and reactivity. Moreover, the physiological environment within the body, including factors like enzyme levels, pH, and the presence of other metabolites, could influence its efficacy .
特性
IUPAC Name |
N-ethyl-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUTMSQPWOQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-ethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




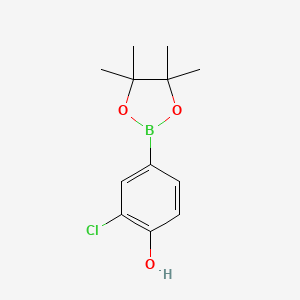
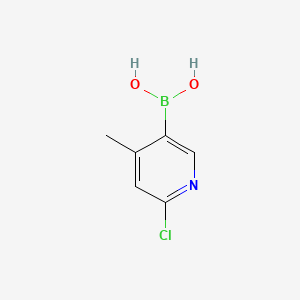
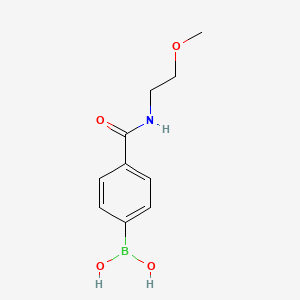


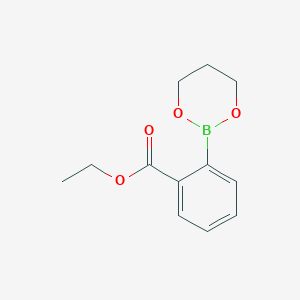

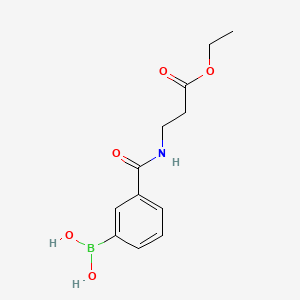

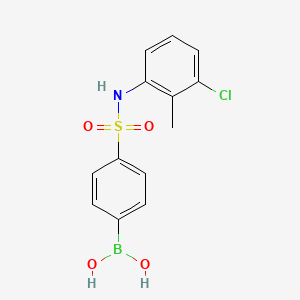
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
